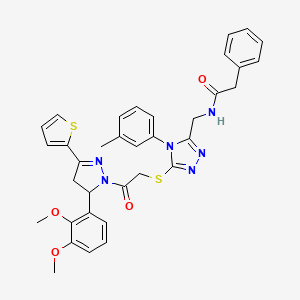

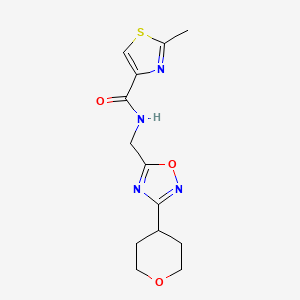

2-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

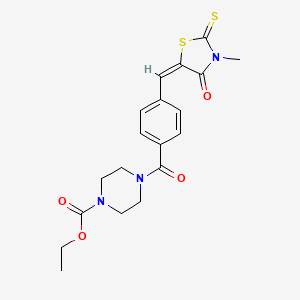

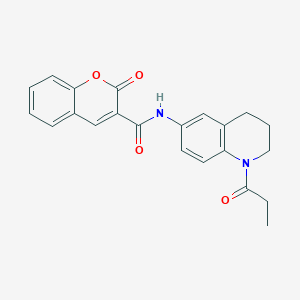

The compound 2-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a synthetic molecule that may be designed for potential therapeutic applications. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential properties of the compound .

Synthesis Analysis

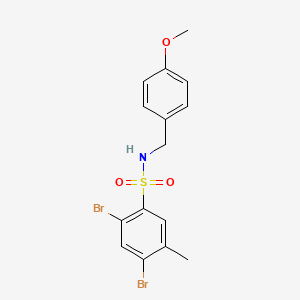

The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides involves the preparation of a tetrahydro-2H-pyran-4-yl moiety, which is also present in the compound of interest . Similarly, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides demonstrates the versatility of thiazole-containing compounds and the use of solution-phase chemistry for their preparation .

Molecular Structure Analysis

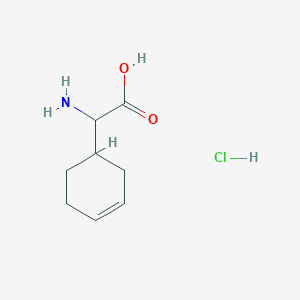

The molecular structure of the compound likely features a thiazole ring, an oxadiazole ring, and a tetrahydro-2H-pyran moiety. These structural motifs are known to impart certain physicochemical properties and biological activities. For example, the tetrahydro-2H-pyran ring is a common feature in molecules with potential cannabinoid receptor activity . The thiazole ring is a versatile heterocycle that can contribute to the binding affinity of a molecule to various biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The thiazole and oxadiazole rings are known to participate in various chemical reactions, which can be utilized for further derivatization or interaction with biological targets. The presence of the tetrahydro-2H-pyran ring suggests potential reactivity associated with cyclic ethers, such as ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of heterocycles like thiazole and oxadiazole is likely to influence the compound's electronic properties, solubility, and stability. The tetrahydro-2H-pyran moiety could affect the compound's lipophilicity and membrane permeability, which are important factors for its pharmacokinetic profile . Additionally, the synthesis of related compounds has shown that such structures can have low CNS penetration, which could be beneficial in reducing central side effects if the compound is intended for use as a drug .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research has shown the antimycobacterial potential of compounds substituted with 1,2,4-oxadiazole-5-ones and thiazoles, like the structure , against Mycobacterium tuberculosis. These compounds have been synthesized and tested for their ability to penetrate the mycobacterial cell wall and exhibit activity by being transformed into active species within the cell, showing varying degrees of potency compared to standard treatments (Gezginci, Martin, & Franzblau, 1998).

Antimicrobial and Anti-HCV Agents

A study on the synthesis of oxadiazolyl, pyrazolyl, and thiazolyl derivatives of thiophene-2-carboxamide highlighted their significant antimicrobial activity, particularly against Pseudomonas aeruginosa. Moreover, certain compounds exhibited notable anti-HCV (Hepatitis C virus) activity, indicating their potential in treating this viral infection (Rizk, Shaaban, & Abdel Wahab, 2017).

Antibacterial Applications

The antibacterial efficacy of novel analogs incorporating the thiazole and oxadiazole moieties has been demonstrated through their promising activity against pathogens like Staphylococcus aureus and Bacillus subtilis. Such compounds were designed, synthesized, and evaluated, showing significant potential in addressing bacterial infections without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Fungicidal Activity

Compounds featuring the pyrazolyl-1,3,4-oxadiazole framework have been synthesized and assessed for their fungicidal activity against Rhizoctonia solani, a major pathogen affecting rice cultivation. The research into these compounds has led to insights into structure-activity relationships, offering pathways for the development of effective fungicides (Chen, Li, & Han, 2000).

Wirkmechanismus

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with a variety of enzymes and receptors in the biological system .

Mode of Action

One of the thiazole derivatives, voreloxin, is known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This might provide some insight into the possible mode of action of the compound .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This might provide some insight into the possible pharmacokinetic properties of the compound .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents might suggest that the compound’s action could be influenced by the solvent environment in the body.

Eigenschaften

IUPAC Name |

2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-8-15-10(7-21-8)13(18)14-6-11-16-12(17-20-11)9-2-4-19-5-3-9/h7,9H,2-6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHTDYLRPKQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2504522.png)

![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)

![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)